molecular formula C16H21N3OS3 B2553902 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1421495-13-7

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2553902
CAS RN: 1421495-13-7
M. Wt: 367.54
InChI Key: QQZYKWUPTTVINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N3OS3 and its molecular weight is 367.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Applications

  • A study by Reddy et al. (2013) synthesized a series of new urea and thiourea derivatives of piperazine, which exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This suggests that structurally similar compounds, like the one , could potentially be explored for antimicrobial and antiviral applications (Reddy et al., 2013).

Inhibition of Mycobacterium tuberculosis

  • Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which showed activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase. This indicates the potential use of related compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).

Potential Antipsychotic Agents

  • Norman et al. (1996) explored heterocyclic analogs of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide as potential antipsychotic agents. This research avenue could be applicable to the compound , exploring its potential in neuropsychiatric disorders (Norman et al., 1996).

Inhibitors of Soluble Epoxide Hydrolase

  • Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were derived from high-throughput screening. This suggests that the compound might be explored for its potential to inhibit specific enzymes involved in various biological pathways (Thalji et al., 2013).

properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS3/c1-12-10-22-16(18-12)23-11-13-4-6-19(7-5-13)15(20)17-9-14-3-2-8-21-14/h2-3,8,10,13H,4-7,9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYKWUPTTVINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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